di-tert-butyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Di(tert-butyl) 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including tert-butyl, dimethyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(tert-butyl) 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate aldehydes and ammonia or primary amines.
Substitution Reactions: The tert-butyl and dimethyl groups are introduced through alkylation reactions using tert-butyl halides and dimethyl sulfate, respectively.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The pyrazole ring is then coupled to the pyridine ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Di(tert-butyl) 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: The functional groups on the pyridine and pyrazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in fully saturated pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, di(tert-butyl) 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of di(tert-butyl) 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Di(tert-butyl) 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
- Di(tert-butyl) 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
The uniqueness of di(tert-butyl) 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate lies in its specific substitution pattern and the presence of both pyridine and pyrazole rings. This combination of structural features imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C33H39N3O4 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H39N3O4/c1-20-15-17-23(18-16-20)29-25(19-36(35-29)24-13-11-10-12-14-24)28-26(30(37)39-32(4,5)6)21(2)34-22(3)27(28)31(38)40-33(7,8)9/h10-19,28,34H,1-9H3 |
InChI Key |
BADSNXKYLUKYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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